3-(2-(4-甲氧苯基)乙酰氨基)苯并呋喃-2-甲酰胺

描述

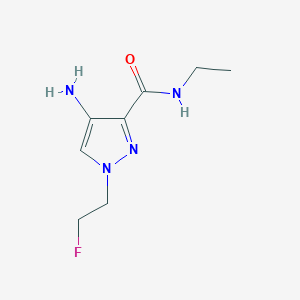

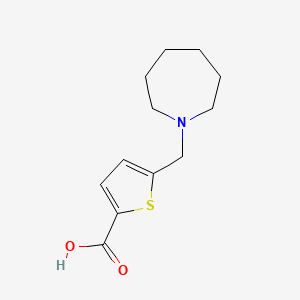

“3-(2-(4-Methoxyphenyl)acetamido)benzofuran-2-carboxamide” is a compound that belongs to the class of benzofuran derivatives . Benzofuran and its derivatives are found to be suitable structures, existing widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications .

Synthesis Analysis

The synthesis of benzofuran derivatives has been a topic of interest in recent years. For instance, a complex benzofuran derivative can be constructed by a unique free radical cyclization cascade . This method is excellent for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .Molecular Structure Analysis

The molecular formula of “3-(2-(4-Methoxyphenyl)acetamido)benzofuran-2-carboxamide” is C18H16N2O5. The benzofuran moiety is a key component of many biologically active natural and synthetic heterocycles .Chemical Reactions Analysis

Protodeboronation of 1°, 2°, and 3° alkyl boronic esters utilizing a radical approach has been reported . This could potentially be relevant to the chemical reactions involving “3-(2-(4-Methoxyphenyl)acetamido)benzofuran-2-carboxamide”.Physical And Chemical Properties Analysis

The molecular weight of “3-(2-(4-Methoxyphenyl)acetamido)benzofuran-2-carboxamide” is 340.335. Further physical and chemical properties specific to this compound were not found in the search results.科学研究应用

Neuroscience: Enhancement of O-GlcNAcylation

This compound has been studied for its role in enhancing O-GlcNAcylation on mitochondrial proteins, which contributes to mitochondrial network homeostasis, cellular bioenergetics, and stress response in neuronal cells under ischemic-like conditions . This process is crucial for the survival of cells and tissues, particularly in the brain where it may improve neuronal tolerance to ischemia.

Antibacterial Research: Novel Furan Derivatives

In the realm of antibacterial research, furan derivatives, including this compound, are being explored for their potential to combat microbial resistance . The inclusion of the furan nucleus in synthetic techniques is a key strategy in developing new drugs with antibacterial properties.

Bioenergetics: Mitochondrial Homeostasis

The compound is involved in research related to mitochondrial homeostasis. It has been shown that modifications like O-GlcNAcylation can improve mitochondrial function and bioenergy, which is essential for cellular health and combating diseases related to mitochondrial dysfunction .

Pharmacology: Therapeutic Applications

In pharmacology, the compound is part of a broader class of benzofuran derivatives that exhibit a range of therapeutic advantages. These include anti-ulcer, diuretic, muscle relaxant, anti-protozoal, antibacterial, antifungal, antiviral, anti-inflammatory, analgesic, antidepressant, anti-anxiolytic, anti-parkinsonian, anti-glaucoma, antihypertensive, anti-aging, and anticancer properties .

Cellular Stress Response: Neuroprotection

Studies have indicated that compounds like 3-(2-(4-Methoxyphenyl)acetamido)benzofuran-2-carboxamide can confer neuroprotection by regulating local glucose metabolism and improving the cellular stress response, particularly in models of cerebral ischemic injury .

Mitochondrial Apoptosis Pathway Inhibition

Research has also focused on the compound’s ability to inhibit the mitochondrial apoptosis pathway. This is significant in preventing cell death in various pathological conditions, including neurodegenerative diseases and ischemic injuries .

作用机制

While the specific mechanism of action for “3-(2-(4-Methoxyphenyl)acetamido)benzofuran-2-carboxamide” is not explicitly mentioned in the search results, benzofuran derivatives have been found to exhibit a wide array of biological activities . This suggests that they could potentially act on different clinically approved targets .

未来方向

Benzofuran and its derivatives have emerged as a pharmacophore of choice for designing antimicrobial agents that are active toward different clinically approved targets . This suggests that “3-(2-(4-Methoxyphenyl)acetamido)benzofuran-2-carboxamide” and similar compounds could have potential applications in the development of new therapeutic agents .

属性

IUPAC Name |

3-[[2-(4-methoxyphenyl)acetyl]amino]-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O4/c1-23-12-8-6-11(7-9-12)10-15(21)20-16-13-4-2-3-5-14(13)24-17(16)18(19)22/h2-9H,10H2,1H3,(H2,19,22)(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDWMDYXUUYOKHC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CC(=O)NC2=C(OC3=CC=CC=C32)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701325664 | |

| Record name | 3-[[2-(4-methoxyphenyl)acetyl]amino]-1-benzofuran-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701325664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

1.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49678156 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

898354-81-9 | |

| Record name | 3-[[2-(4-methoxyphenyl)acetyl]amino]-1-benzofuran-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701325664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-2H-chromen-8-yl acetate](/img/structure/B2872322.png)

![Methyl 3-[(6-chloro-3-pyridazinyl)oxy]-2-thiophenecarboxylate](/img/structure/B2872329.png)

![1-({5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}methyl)-1H-1,2,4-triazole](/img/structure/B2872330.png)

![2-[3-(4-chlorophenyl)-5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2872331.png)

![[1-(4-Methoxyphenyl)ethyl]hydrazine hydrochloride](/img/structure/B2872332.png)

![2-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]-N-[(2S)-1-hydroxypropan-2-yl]benzamide](/img/structure/B2872333.png)

![{4-[(Dimethylamino)methyl]-4-piperidinyl}methanol dihydrochloride](/img/no-structure.png)

![(4R)-6-fluoro-3,4-dihydrospiro[1-benzopyran-2,1'-cyclobutane]-4-amine hydrochloride](/img/structure/B2872336.png)